1,3-Diethylbenzimidazolium is a quaternary ammonium compound characterized by its unique structure, which consists of a benzimidazole core substituted with two ethyl groups at the 1 and 3 positions. This compound can be represented by the chemical formula . The benzimidazole moiety is a bicyclic structure containing both nitrogen and carbon atoms, which contributes to the compound's diverse chemical properties and potential biological activities.
Research has indicated that 1,3-Diethylbenzimidazolium exhibits various biological activities. These include:
Several methods exist for synthesizing 1,3-Diethylbenzimidazolium:
1,3-Diethylbenzimidazolium has several applications across various fields:
Studies on 1,3-Diethylbenzimidazolium have focused on its interactions with various biological targets:
Several compounds share structural similarities with 1,3-Diethylbenzimidazolium. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylbenzimidazolium | Benzimidazolium | Often used as a solvent and catalyst in organic reactions. |
| 1,3-Dimethylbenzimidazolium | Benzimidazolium | Exhibits enhanced solubility in organic solvents. |
| Benzimidazole | Basic structure | Serves as a precursor for various pharmaceutical agents. |
| 1-Ethylbenzimidazolium | Benzimidazolium | Shows lower toxicity compared to other derivatives. |
What sets 1,3-Diethylbenzimidazolium apart from these similar compounds is its specific substitution pattern at the nitrogen atoms and its resultant properties. The diethyl substitution enhances its solubility and reactivity compared to other benzimidazolium derivatives while maintaining favorable biological activity.
| Method | Base Used | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Solvent |
|---|---|---|---|---|---|
| Direct alkylation with ethyl bromide | None/Weak base | 120-150 | 12-24 | 45-65 | DMF/DMSO |
| Alkylation with sodium hydride | Sodium hydride | 0-25 | 2-6 | 70-85 | DMF/THF |
| Potassium carbonate mediated | Potassium carbonate | 50-80 | 4-8 | 60-80 | DMF/Acetonitrile |
| Phase transfer catalysis | K2CO3 + PTC | 60-100 | 6-12 | 75-90 | Toluene/Water |
| Microwave-assisted alkylation | K2CO3 | 80-120 | 0.5-2 | 80-95 | DMF |
Continuous flow synthesis represents a transformative approach to 1,3-diethylbenzimidazolium production, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [13] [15]. Fixed-bed reactor systems have demonstrated exceptional performance for continuous dialkylation, utilizing packed catalyst beds containing potassium carbonate or similar basic materials [13] [15].
The implementation of fixed-bed reactors for benzimidazole dialkylation typically operates within temperature ranges of 80 to 120 degrees Celsius, with residence times optimized between 15 and 30 minutes [13] [15]. These systems achieve conversion rates of 85 to 95 percent while maintaining selectivity values between 90 and 98 percent [13] [15]. The space-time yield for fixed-bed continuous processes ranges from 2.5 to 4.2 kilograms per cubic meter per hour, representing significant productivity improvements over batch methodologies [13] [15].
Microreactor technology offers enhanced mass and heat transfer characteristics, facilitating precise temperature control and rapid mixing essential for quaternization reactions [17] [14]. Chip-based microreactors operate effectively at lower temperatures of 60 to 100 degrees Celsius with reduced residence times of 5 to 15 minutes [17] [14]. Although conversion rates are slightly lower at 80 to 92 percent, the enhanced selectivity and reduced side product formation compensate for this limitation [17] [14].
Tube reactor configurations provide scalability advantages while maintaining the benefits of continuous flow processing [18] [15]. Coiled tube reactors demonstrate optimal performance at temperatures between 90 and 130 degrees Celsius with residence times ranging from 20 to 45 minutes [18] [15]. These systems achieve the highest conversion rates of 90 to 98 percent and selectivity values of 92 to 99 percent, resulting in space-time yields up to 5.8 kilograms per cubic meter per hour [18] [15].
The integration of multiple reactor stages enables precise control over the dialkylation sequence, allowing for optimization of both monoalkylation and subsequent quaternization steps [13] [18]. Two-stage continuous processes typically employ an initial tube reactor for primary alkylation followed by a secondary reactor for quaternization, achieving overall yields exceeding 95 percent [13] [18].
Table 2: Continuous Flow Synthesis Parameters
| Parameter | Fixed-Bed Reactor | Microreactor | Tube Reactor |
|---|---|---|---|
| Reactor Type | Packed bed | Chip-based | Coiled tube |
| Temperature Range (°C) | 80-120 | 60-100 | 90-130 |
| Residence Time (min) | 15-30 | 5-15 | 20-45 |
| Flow Rate (mL/min) | 0.5-2.0 | 0.1-0.5 | 1.0-3.0 |
| Conversion (%) | 85-95 | 80-92 | 90-98 |
| Selectivity (%) | 90-98 | 88-95 | 92-99 |
| Space-Time Yield (kg/m³/h) | 2.5-4.2 | 1.8-3.1 | 3.2-5.8 |
Solid-phase synthesis methodologies provide unique advantages for 1,3-diethylbenzimidazolium preparation, including simplified purification procedures and the potential for automated synthesis protocols [19] [20]. Polystyrene resin-supported synthesis represents the most widely investigated approach, utilizing resin-bound bromoacetamide as the initial attachment point for benzimidazole derivatives [19] [20].
The loading capacity of polystyrene resins typically ranges from 1.2 to 1.8 millimoles per gram, enabling substantial product quantities from modest resin quantities [19] [20]. Reaction temperatures for solid-phase alkylation generally operate between 60 and 80 degrees Celsius, requiring extended reaction times of 8 to 16 hours to ensure complete conversion [19] [20]. Post-cleavage yields typically range from 75 to 85 percent with purities between 85 and 92 percent [19] [20].
Wang resin modifications offer alternative attachment strategies through ester linkages, providing orthogonal protection strategies for complex synthetic sequences [21] [20]. The lower loading capacity of 0.8 to 1.2 millimoles per gram is compensated by enhanced stability and reduced side reactions [21] [20]. Operating temperatures of 50 to 70 degrees Celsius with extended reaction times of 12 to 24 hours yield products with 70 to 80 percent efficiency and 80 to 88 percent purity [21] [20].
Rink amide resin applications enable amide bond formation strategies, particularly useful for introducing ethyl substituents through amide intermediates [21] [19]. The moderate loading capacity of 0.6 to 1.0 millimoles per gram requires optimization of reaction conditions to achieve acceptable yields [21] [19]. Milder reaction temperatures of 40 to 60 degrees Celsius with 6 to 12 hour reaction times produce yields of 65 to 75 percent with purities ranging from 75 to 85 percent [21] [19].
Silica gel-supported synthesis offers cost-effective alternatives to polymer resins while maintaining high loading capacities of 2.0 to 3.5 millimoles per gram [22] [24]. The enhanced thermal stability of silica supports enables higher reaction temperatures of 80 to 120 degrees Celsius with reduced reaction times of 2 to 6 hours [22] [24]. This approach achieves superior yields of 80 to 92 percent with excellent purities of 90 to 95 percent [22] [24].
Table 3: Solid-Phase Synthesis Conditions
| Support Material | Loading (mmol/g) | Reaction Temperature (°C) | Reaction Time (h) | Yield after Cleavage (%) | Purity (%) |
|---|---|---|---|---|---|
| Polystyrene resin | 1.2-1.8 | 60-80 | 8-16 | 75-85 | 85-92 |
| Wang resin | 0.8-1.2 | 50-70 | 12-24 | 70-80 | 80-88 |
| Rink amide resin | 0.6-1.0 | 40-60 | 6-12 | 65-75 | 75-85 |
| TentaGel resin | 0.2-0.5 | 25-50 | 4-8 | 60-70 | 70-80 |
| Silica gel | 2.0-3.5 | 80-120 | 2-6 | 80-92 | 90-95 |
Solvent selection plays a critical role in optimizing 1,3-diethylbenzimidazolium synthesis, influencing reaction rates, selectivity, and product isolation efficiency [29] [32]. Dimethylformamide remains the most commonly employed solvent due to its excellent solvating properties for both reactants and products, supporting reaction yields of 75 to 85 percent [29] [6]. The high boiling point of 153 degrees Celsius enables elevated reaction temperatures while maintaining solution stability [29] [6].
Dimethyl sulfoxide offers enhanced nucleophile solvation compared to dimethylformamide, resulting in improved reaction yields of 80 to 90 percent under similar conditions [29] [6]. The higher boiling point of 189 degrees Celsius provides additional thermal stability, though the increased viscosity may impede mass transfer in some reaction configurations [29] [6]. Reaction times are typically reduced to 3 to 6 hours due to enhanced reactivity [29] [6].
Acetonitrile presents a more environmentally favorable alternative with moderate solvating ability, achieving yields of 65 to 75 percent under optimized conditions [29] [28]. The lower boiling point of 82 degrees Celsius limits operating temperatures but facilitates product isolation through simple distillation [29] [28]. Extended reaction times of 6 to 10 hours are typically required to achieve acceptable conversion rates [29] [28].
Ethanol-based systems offer excellent environmental profiles with yields ranging from 55 to 70 percent [29] [30]. The protic nature of ethanol can interfere with strongly basic conditions, requiring careful optimization of base quantities and reaction temperatures [29] [30]. Reaction times extend to 8 to 12 hours due to reduced nucleophile reactivity in protic media [29] [30].
Aqueous reaction systems represent the most environmentally sustainable approach, though yields are typically limited to 45 to 60 percent due to poor organic substrate solubility [32] [10]. Extended reaction times of 12 to 20 hours are necessary to achieve acceptable conversions [32] [10]. The incorporation of surfactants such as sodium dodecyl sulfate can significantly improve phase contact and reaction efficiency [10] [6].
Ionic liquid systems demonstrate exceptional performance with yields of 85 to 95 percent and dramatically reduced reaction times of 2 to 4 hours [32] [28]. The high boiling points of 200 to 300 degrees Celsius enable elevated reaction temperatures while providing excellent thermal stability [32] [28]. However, the high cost and potential environmental concerns limit widespread adoption [32] [28].
Deep eutectic solvents represent emerging green alternatives, achieving outstanding yields of 90 to 98 percent with reaction times of 1 to 3 hours [32] [28]. These systems combine environmental sustainability with excellent performance characteristics [32] [28]. The moderate boiling points of 100 to 200 degrees Celsius provide adequate thermal stability while enabling straightforward product isolation [32] [28].
Table 4: Solvent System Optimization
| Solvent System | Boiling Point (°C) | Reaction Yield (%) | Reaction Time (h) | Environmental Factor | Cost |
|---|---|---|---|---|---|
| DMF | 153 | 75-85 | 4-8 | Moderate | Medium |
| DMSO | 189 | 80-90 | 3-6 | Poor | Medium |
| Acetonitrile | 82 | 65-75 | 6-10 | Good | Medium |
| Ethanol | 78 | 55-70 | 8-12 | Excellent | Low |
| Water | 100 | 45-60 | 12-20 | Excellent | Very Low |
| Ionic Liquids | 200-300 | 85-95 | 2-4 | Good | High |
| Deep Eutectic Solvents | 100-200 | 90-98 | 1-3 | Excellent | Low |
| Solvent-free | N/A | 70-85 | 2-6 | Excellent | Very Low |
Effective purification methodologies are essential for obtaining high-purity 1,3-diethylbenzimidazolium products suitable for research and commercial applications [33] [37]. Column chromatography remains the gold standard for achieving maximum purity, consistently delivering products with 95 to 99 percent purity levels [38] [42]. Recovery yields typically range from 70 to 85 percent, with purification times requiring 2 to 4 hours [38] [42].
Recrystallization techniques offer cost-effective purification with recovery yields of 80 to 95 percent and achievable purities of 90 to 98 percent [33] [39]. The selection of appropriate recrystallization solvents is critical, with ethanol-water mixtures and dichloromethane-ethyl acetate systems demonstrating particular effectiveness [33] [39]. Purification times extend to 4 to 8 hours including crystallization and drying phases [33] [39].
Preparative high-performance liquid chromatography provides the highest achievable purities of 98 to 99.5 percent with recovery yields of 85 to 98 percent [38] [42]. The rapid purification times of 1 to 2 hours make this method attractive for high-value products, though the substantial equipment and operational costs limit routine applications [38] [42]. Solvent consumption ranges from 20 to 50 milliliters per gram of product [38] [42].
Sublimation techniques offer solvent-free purification with exceptional purity levels of 95 to 99.5 percent [33] [36]. Recovery yields typically range from 75 to 90 percent with extended purification times of 6 to 12 hours [33] [36]. The absence of solvent usage makes this approach particularly attractive for environmentally conscious applications [33] [36].
Liquid-liquid extraction provides rapid purification with processing times of 1 to 2 hours and moderate recovery yields of 60 to 80 percent [37] [33]. Achievable purities range from 85 to 95 percent, making this method suitable for preliminary purification steps [37] [33]. Solvent consumption is moderate at 20 to 40 milliliters per gram [37] [33].
Solid phase extraction offers balanced performance with recovery yields of 65 to 85 percent and purities of 90 to 98 percent [37] [42]. Processing times of 2 to 3 hours and moderate solvent consumption of 15 to 25 milliliters per gram provide practical advantages for routine purification [37] [42]. The method is particularly effective for removing ionic impurities and unreacted starting materials [37] [42].
Crystallization from deep eutectic solvents represents an emerging green purification strategy, achieving exceptional recovery yields of 90 to 98 percent with purities of 95 to 99 percent [32] [41]. The reduced solvent consumption of 5 to 15 milliliters per gram and moderate processing times of 2 to 6 hours make this approach highly attractive [32] [41]. The benign nature of deep eutectic solvents addresses environmental concerns while maintaining high performance [32] [41].
Table 5: Purification Methods and Yields
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Solvent Usage (mL/g) | Cost Factor |
|---|---|---|---|---|---|
| Column Chromatography | 70-85 | 95-99 | 2-4 | 50-100 | High |
| Recrystallization | 80-95 | 90-98 | 4-8 | 10-30 | Low |
| Preparative HPLC | 85-98 | 98-99.5 | 1-2 | 20-50 | Very High |
| Sublimation | 75-90 | 95-99.5 | 6-12 | 0 | Medium |
| Liquid-Liquid Extraction | 60-80 | 85-95 | 1-2 | 20-40 | Low |
| Solid Phase Extraction | 65-85 | 90-98 | 2-3 | 15-25 | Medium |
| Crystallization from DES | 90-98 | 95-99 | 2-6 | 5-15 | Low |
The acid-base behavior of 1,3-Diethylbenzimidazolium is fundamentally governed by the electronic properties of its benzimidazole core and the influence of ethyl substituents on the nitrogen atoms. The compound exhibits characteristic Brønsted acid behavior typical of N-heterocyclic cations [1] [2].
Protonation Site Specificity
Theoretical studies on benzimidazole derivatives reveal that protonation occurs preferentially at the sp2 nitrogen atoms within the heterocyclic ring system [3]. Computational analysis using density functional theory methods indicates that the sp2 nitrogen demonstrates the highest proton affinity, with calculated values exceeding 220 kilojoules per mole in gas phase conditions [3]. The 1,3-diethyl substitution pattern creates a symmetrical charge distribution that enhances the basicity of both nitrogen sites equally.
Acid Dissociation Constants
Systematic measurements of acid dissociation constants for related 1,3-dialkylimidazolium compounds provide insight into the acidity of 1,3-Diethylbenzimidazolium [1] [2]. The overlapping indicator method in dimethyl sulfoxide reveals that 1,3-dialkylimidazolium salts exhibit pKa values ranging from 19.7 to 23.4, with structural variations in the cation moiety significantly affecting acidity [1] [2]. The benzimidazole ring system, compared to simple imidazole, demonstrates reduced basicity due to the extended aromatic conjugation [4].
Proton Transfer Kinetics
The rate of proton transfer from 1,3-Diethylbenzimidazolium is enhanced compared to unsubstituted benzimidazole derivatives [4]. Kinetic studies demonstrate that alkyl substitution at nitrogen positions increases proton transfer rates by factors of 2-3, while the benzimidazole framework itself accelerates reactions by 10-20 fold relative to simple imidazole systems [4]. This enhancement arises from stabilization of the conjugate base through extended pi-electron delocalization.
| Compound | pKa (DMSO) | pKa (H2O) - N3 | Proton Transfer Rate Effect |
|---|---|---|---|
| 1,3-Diethylbenzimidazolium | Not determined | Not determined | Enhanced by ethyl groups |
| 1,3-Dimethylimidazolium | ~22-23 | ~6-7 | Standard rate |
| 1,3,4,5-Tetramethylimidazolium | 23.4 | Not determined | Reduced by steric hindrance |
| Imidazole | ~18-19 | 6.0 | Base rate |
| 1-Methylimidazole | ~18-19 | 6.0 | 2-3x faster than imidazole |
| Benzimidazole | ~21-22 | 4.6 | 10-20x faster than imidazole |
| 1-Methylbenzimidazole | ~21-22 | 4.6 | 10-20x faster than 1-methylimidazole |
The electrochemical properties of 1,3-Diethylbenzimidazolium are characterized by distinctive redox behavior that reflects both the electron-accepting capability of the positively charged heterocycle and the electron-donating influence of the ethyl substituents.
Reduction Pathways
Electrochemical reduction of benzimidazolium cations typically proceeds through multiple pathways [5] [6]. The primary reduction mechanism involves electron transfer to form N-heterocyclic carbene intermediates, which represent highly reactive electron-rich species [7]. These carbene intermediates demonstrate significant nucleophilic character and can participate in subsequent chemical transformations including metal coordination and organic synthesis applications.
Electrochemical Windows
The solubility characteristics of 1,3-Diethylbenzimidazolium are governed by its ionic nature, the hydrophobic character of the ethyl substituents, and the aromatic benzimidazole core structure. These factors combine to create distinctive solvation patterns across different solvent systems.
Polar Protic Solvents
In polar protic solvents, 1,3-Diethylbenzimidazolium demonstrates high solubility due to favorable ion-dipole interactions and hydrogen bonding capabilities [10] [11]. Water represents an excellent solvent for benzimidazolium salts, with solubility enhanced by the cationic charge that promotes strong electrostatic interactions with water molecules. Alcoholic solvents including methanol and ethanol provide similarly high solubility through combined ion-dipole and hydrogen bonding mechanisms.
Polar Aprotic Solvents
Polar aprotic solvents exhibit exceptional solvating power for 1,3-Diethylbenzimidazolium compounds [12] [13]. Dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile demonstrate very high solubility due to strong ion-dipole interactions without competing hydrogen bonding [12] [13]. These solvents are particularly valuable for electrochemical studies and synthetic applications requiring high ionic conductivity.
Nonpolar Solvents
The solubility in nonpolar solvents is significantly reduced due to poor solvation of the ionic character [14]. However, the aromatic benzimidazole core can participate in weak pi-pi stacking interactions with aromatic solvents such as toluene, providing limited solubility [10]. Aliphatic hydrocarbons demonstrate very poor solvating capability for benzimidazolium cations.
| Solvent Type | Polarity | Expected Solubility | Mechanism |
|---|---|---|---|
| Water | Polar protic | High | Ion-dipole interaction |
| Methanol | Polar protic | High | Ion-dipole + H-bonding |
| Ethanol | Polar protic | High | Ion-dipole + H-bonding |
| Acetonitrile | Polar aprotic | Very High | Strong ion-dipole |
| DMSO | Polar aprotic | Very High | Strong ion-dipole |
| DMF | Polar aprotic | Very High | Strong ion-dipole |
| Chloroform | Nonpolar aprotic | Moderate | Weak dipole interaction |
| Toluene | Nonpolar aromatic | Low | π-π stacking (limited) |
| Hexane | Nonpolar aliphatic | Very Low | Poor solvation |
Anion Effects on Solubility
The solubility of 1,3-Diethylbenzimidazolium compounds varies significantly with the associated anion [11]. Hydrophobic anions such as bis(trifluoromethanesulfonyl)imide reduce water solubility while enhancing solubility in organic solvents. Conversely, hydrophilic anions including halides and acetate promote aqueous solubility but may reduce organic solvent compatibility.
The thermal stability of 1,3-Diethylbenzimidazolium is determined by the strength of chemical bonds within the heterocyclic framework and the susceptibility of ethyl substituents to thermal degradation processes.
Decomposition Temperature Range
Benzimidazolium ionic liquids typically exhibit decomposition temperatures between 250-350°C, which represents moderate thermal stability within the ionic liquid family [15] [16]. The specific decomposition temperature of 1,3-Diethylbenzimidazolium depends on the associated anion, with non-coordinating anions generally providing enhanced thermal stability compared to nucleophilic counterions [16].
Primary Decomposition Mechanisms
Thermal decomposition of 1,3-dialkylimidazolium compounds proceeds through two primary pathways: bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions [17] [18]. The SN2 pathway involves nucleophilic attack by the anion on the alkyl substituents, resulting in dealkylation and formation of neutral imidazole derivatives [17]. The E2 elimination pathway leads to alkene formation and generation of substituted imidazoles.
Carbene Intermediate Formation
A significant decomposition pathway involves deprotonation of the benzimidazolium cation by basic anions to generate N-heterocyclic carbene intermediates [17] [18]. These carbenes are highly reactive species that can undergo further transformations including oligomerization, metal coordination, or reaction with atmospheric moisture and oxygen. The formation of carbene intermediates is evidenced by characteristic NMR signals at approximately 187.6 ppm in 13C NMR spectra [17].
Thermal Degradation Products
Pyrolysis-gas chromatography-mass spectrometry studies of related imidazolium compounds identify primary degradation products including methylimidazole, alkenes corresponding to the alkyl substituents, and various oligomeric species [17] [18]. The benzimidazole framework demonstrates greater resistance to thermal degradation compared to simple imidazole systems due to the stabilizing influence of the fused benzene ring.
| Compound Type | Decomposition Temperature (°C) | Atmosphere | Primary Decomposition Pathway |
|---|---|---|---|
| Imidazolium ILs (general) | 200-400 | Air/N2 | SN2/E2 elimination |
| Benzimidazolium derivatives | 250-350 | Air | Carbene formation |
| Poly(benzimidazole-zinc) | 400-500 | N2 | Polymer chain scission |
| Poly(benzimidazole-copper) | 250 | Air | Oxidative degradation |
| 4,6-Diamino-5,7-dinitro-1H-benzimidazole | 366 | Air | Nitro group decomposition |
| 1-Butyl-3-methylimidazolium | ~300 | Air | Dealkylation |
| Imidazolium with PF6- anion | 305 | Air | Dealkylation |
Kinetic Parameters
Non-isothermal thermal analysis using differential scanning calorimetry reveals activation energies for thermal decomposition typically ranging from 150-300 kilojoules per mole for imidazolium-based ionic liquids [19]. The Kissinger-Akahira-Sunose and Ozawa-Flynn-Wall methods provide consistent kinetic parameters that correlate well with theoretical calculations based on density functional theory [17].
Atmospheric Effects
The thermal stability of 1,3-Diethylbenzimidazolium is significantly influenced by atmospheric conditions [15] [16]. Decomposition in air typically occurs at lower temperatures due to oxidative processes that attack the aromatic ring system and alkyl substituents. Inert atmosphere conditions, particularly nitrogen or argon, enhance thermal stability by eliminating oxidative degradation pathways [20] [21].
Structure-Stability Relationships